N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide Numerous analogs of arachidonoyl ethanolamide (AEA) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. AM1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis. Structurally, AM1172 is the “reversed” isomer of AM404, constructed using arachidonyl amine; this may account for its metabolic stability. In mouse cortical neurons, AM1172 blocked the uptake of tritiated AEA with an EC50 of about 1.5 µM.
AM-1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis.
Brand Name: Vulcanchem
CAS No.: 251908-92-6
VCID: VC0518242
InChI: InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)
SMILES: CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Molecular Formula: C27H39NO2
Molecular Weight: 409.6 g/mol

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

CAS No.: 251908-92-6

Cat. No.: VC0518242

Molecular Formula: C27H39NO2

Molecular Weight: 409.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide - 251908-92-6

Specification

Description Numerous analogs of arachidonoyl ethanolamide (AEA) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. AM1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis. Structurally, AM1172 is the “reversed” isomer of AM404, constructed using arachidonyl amine; this may account for its metabolic stability. In mouse cortical neurons, AM1172 blocked the uptake of tritiated AEA with an EC50 of about 1.5 µM.
AM-1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis.
CAS No. 251908-92-6
Molecular Formula C27H39NO2
Molecular Weight 409.6 g/mol
IUPAC Name 4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide
Standard InChI InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)
Standard InChI Key XCWBOAHOJHPWLA-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCNC(=O)C1=CC=C(C=C1)O
SMILES CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Appearance Solid powder

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